molecular formula C11H22N2O2 B3048362 tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate CAS No. 1657033-37-8

tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate

Cat. No.: B3048362
CAS No.: 1657033-37-8
M. Wt: 214.30
InChI Key: NURXHODEVCLVNT-BDAKNGLRSA-N
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Description

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate is a chemical compound commonly used in organic synthesis, particularly as a protecting group for amines. This compound is part of the carbamate family, which are esters of carbamic acid. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be easily removed under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile or tetrahydrofuran (THF). The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction is monitored and controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate primarily undergoes deprotection reactions, where the tert-butyl group is removed to reveal the free amine. This deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane .

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.

    Protection: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or DMAP in acetonitrile or THF.

Major Products Formed

The major product formed from the deprotection of this compound is the free amine, which can then undergo further chemical transformations depending on the desired synthetic pathway .

Scientific Research Applications

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its primary application is as a protecting group for amines during multi-step synthesis processes. This allows for selective reactions to occur on other functional groups without interference from the amine .

In medicinal chemistry, this compound is used in the synthesis of peptide-based drugs, where the protection and deprotection of amine groups are crucial steps. It is also employed in the synthesis of complex natural products and pharmaceuticals, where precise control over functional group transformations is required .

Mechanism of Action

The mechanism of action of tert-butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to nucleophilic attack. Upon treatment with strong acids, the tert-butyl group is cleaved, resulting in the formation of a carbocation intermediate that undergoes decarboxylation to release the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its stability and ease of removal under acidic conditions. The tert-butyl group provides significant steric hindrance, making it a preferred choice for protecting amines in complex synthetic pathways .

Properties

IUPAC Name

tert-butyl N-[(2R,4S)-2-methylpiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURXHODEVCLVNT-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132939
Record name Carbamic acid, N-[(2R,4S)-2-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1657033-37-8
Record name Carbamic acid, N-[(2R,4S)-2-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1657033-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2R,4S)-2-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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